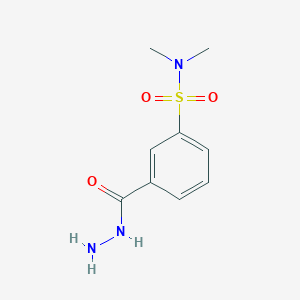

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide

Vue d'ensemble

Description

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide is a compound that can be categorized under sulfonamides, which are known for their various biological activities, including inhibition of carbonic anhydrase (CA) enzymes. These enzymes are involved in many physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and even certain types of cancer .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of hydrazines with other components. For instance, a copper-catalyzed three-component reaction involving triethoxysilanes, sulfur dioxide, and hydrazines can lead to the formation of N-aminosulfonamides . Similarly, the reaction of cyanuric chloride with sulfanilamide followed by derivatization with nucleophiles such as hydrazine can yield a variety of sulfonamides . Additionally, the conversion of aryl triazenes into sulfonyl hydrazines and subsequently into sulfonamides using catalysts like BF3·OEt2 and CuCl2 has been reported .

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly influence their biological activity. For example, the incorporation of 1,3,5-triazine moieties into the sulfonamide structure has been shown to affect the inhibition constants against various carbonic anhydrase isozymes . The structure-activity relationship is evident, with more compact moieties on the triazine ring leading to higher activity .

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, which are essential for their biological function. The synthesis processes mentioned above involve the formation of sulfonamide bonds through reactions with hydrazines. The selectivity and yields of these reactions can be influenced by the choice of catalysts and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like 3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide are crucial for their function as CA inhibitors. These properties are influenced by the molecular structure and substituents on the sulfonamide group. For instance, the presence of heterocyclic moieties can enhance the inhibitory properties against carbonic anhydrase isozymes . The solubility, stability, and reactivity of these compounds are also important factors that determine their potential as therapeutic agents .

Applications De Recherche Scientifique

Anticancer Potential and VEGFR-2 Inhibition

Sulfonamide compounds, particularly those coupled with hydrazone, have shown promise in anticancer evaluations. The compounds have been synthesized and tested against various cancer cell lines like HepG2, HCT-116, and MCF-7, showing significant sensitivity and potency. Moreover, some derivatives were found to inhibit VEGFR-2 effectively, a key receptor in cancer growth and metastasis, suggesting potential therapeutic applications in cancer treatment (Sayed et al., 2021).

Fluorescence Probes for Metal Ion Detection

Sulfonamide-based fluorescence probes have been developed for the selective detection of metal ions like Zn2+. These compounds exhibit high quantum yields and sensitivity, making them useful in various applications, including environmental monitoring and potentially in medical diagnostics (Wu et al., 2012).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been recognized for their ability to inhibit human carbonic anhydrases. These enzymes are involved in various biochemical processes, and their inhibition can have therapeutic applications, including the treatment of glaucoma, diuretics, and even in managing certain neurological disorders (Komshina et al., 2020).

Antibacterial Activity

New sulfonamide and disulfonamide derivatives have been synthesized and shown to possess antibacterial performance against both gram-positive and gram-negative bacteria. The electrochemical synthesis of these compounds is highlighted as an environmentally friendly method, potentially paving the way for green chemistry applications in drug development (Nematollahi et al., 2022).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at how to handle the compound safely.

Orientations Futures

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanism of action.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. For more detailed information, it would be best to consult scientific literature or databases.

Propriétés

IUPAC Name |

3-(hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)8-5-3-4-7(6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYSBCAKDARVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397281 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

CAS RN |

96134-79-1 | |

| Record name | 3-(Hydrazinecarbonyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)